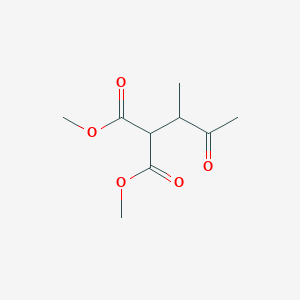

Dimethyl 2-(3-oxobutan-2-yl)malonate

Beschreibung

Dimethyl 2-(3-oxobutan-2-yl)malonate is a malonate derivative characterized by a 3-oxobutyl substituent at the central carbon of the malonate core. It is synthesized via a cross aldol-lactonization reaction between methyl 2-acetylbenzoate and dimethyl malonate under basic conditions (e.g., KOH in acetonitrile), yielding up to 89% isolated product . The compound is typically isolated as a yellow oil and characterized by NMR, HRMS, and comparison with analogous structures . Its reactivity is influenced by the electron-withdrawing ester groups and the ketone moiety, enabling participation in cyclization and nucleophilic addition reactions.

Eigenschaften

Molekularformel |

C9H14O5 |

|---|---|

Molekulargewicht |

202.20 g/mol |

IUPAC-Name |

dimethyl 2-(3-oxobutan-2-yl)propanedioate |

InChI |

InChI=1S/C9H14O5/c1-5(6(2)10)7(8(11)13-3)9(12)14-4/h5,7H,1-4H3 |

InChI-Schlüssel |

ANZIHGXGTFXQJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C(=O)OC)C(=O)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-oxobutan-2-yl)malonate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl malonate with methyl 2-acetylbenzoate in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). The reaction typically proceeds via a tandem addition/cyclization mechanism under basic conditions .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-(3-oxobutan-2-yl)malonate often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of strong bases and controlled temperatures is crucial to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-(3-oxobutan-2-yl)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ester groups.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-(3-oxobutan-2-yl)malonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of dimethyl 2-(3-oxobutan-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the ketone group make it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare dimethyl 2-(3-oxobutan-2-yl)malonate with structurally and functionally related malonate derivatives.

Table 1: Key Properties and Reactivity of Selected Malonate Derivatives

Structural and Functional Comparisons

Substituent Effects on Reactivity

- The 3-oxobutyl group in the target compound enhances its participation in aldol-lactonization due to the ketone’s electrophilicity, whereas p-tolyl ketone in 4al stabilizes intermediates via resonance, enabling efficient C–H activation.

- Electron-withdrawing groups (e.g., difluorobenzoyl in ) increase electrophilicity, making such derivatives more reactive in Michael additions compared to the target compound.

Ester Group Influence

- Dimethyl esters (target compound) offer lower steric hindrance than diethyl (4al ) or di-t-butyl esters , facilitating faster reaction kinetics in cyclizations.

- Diethyl allyl(3-oxobutyl)malonate undergoes radical addition due to the allyl group’s conjugation, a pathway less accessible to the target compound.

Synthetic Methodologies The target compound is synthesized via base-mediated aldol-lactonization (KOH, acetonitrile) , whereas multicomponent reactions (e.g., in ) and free radical additions (e.g., ) are employed for analogs like chromeno-pyridine malonates or indolylidene derivatives.

Physical Properties Aromatic substituents (e.g., 4-aminophenyl ) increase melting points (105–107°C) compared to aliphatic-substituted derivatives (oily consistency in ). Solubility: The target compound dissolves in polar aprotic solvents (e.g., acetonitrile), while dimethyl 2-(4-aminophenyl)malonate is soluble in DMSO due to hydrogen bonding.

Applications

- The target compound is primarily used in heterocyclic synthesis (e.g., phthalides) , whereas difluorobenzoyl analogs are bioactive small molecules in drug discovery.

- Enantioselective catalysis (e.g., thiourea-catalyzed Michael additions in ) is more effective with dimethyl malonate than with bulkier diethyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.